molecular formula C24H32N2O3 B054987 Enadoline CAS No. 124378-77-4

Enadoline

Cat. No. B054987
M. Wt: 396.5 g/mol
InChI Key: JMBYBVLCYODBJQ-HFMPRLQTSA-N
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Description

Synthesis Analysis

The synthesis of Enadoline involves a complex process that starts from 1, 4-cyclohexadione, leading through various steps including condensation, spirocyclization, reduction, epoxidation, and finally the epoxy ring opening with methylamine. This results in a mixture of aminoethanols which upon further processing, including ring closure and cleavage, leads to the formation of a key intermediate. This intermediate is then acylated with 4-benzofuranacetic acid using the coupling agent CDI to form Enadoline (Jiao Ping, 2001). Another method involves the synthesis of 4-Chloromethylbenzofuran from 2,3-dimethylanisole in seven steps, followed by the preparation of the corresponding Grignard reagent which reacts with 14CO2^{14}CO_2, SOCl2, and PD130812 to give [14C]enadoline[^{14}C]enadoline, showcasing an innovative approach to Enadoline synthesis (Y. Pu, J. Scripko, C. C. Huang, 1995).

Scientific Research Applications

  • Pharmacodynamic Effects : Enadoline increases measures like sedation, confusion, and dizziness, and produces visual distortions and feelings of depersonalization in humans. It also increases urinary output. However, high doses can lead to psychotomimetic effects. This study compares its effects with butorphanol and hydromorphone, suggesting potential utility in substance abuse pharmacotherapy (Walsh et al., 2001).

  • Modulation of Glutamate Release : Enadoline influences glutamate release in rat and marmoset striatal synaptosomes, which may have implications for treating Parkinson's disease (Hill & Brotchie, 1995).

  • Analgesic Efficacy in Postsurgical Pain : Enadoline showed analgesic efficacy similar to morphine in postsurgical pain, but with a shorter duration and was associated with dose-limiting neuropsychiatric adverse events (Pande et al., 1996).

  • Antihyperalgesic and Antiallodynic Actions : Enadoline is effective in blocking the development of thermal hyperalgesia as well as static and dynamic allodynia in a rat model of postoperative pain. It's suggested to have potential as a pre-emptive antihyperalgesic and antiallodynic agent (Field et al., 1999).

  • Neuroprotective Effect in Cerebral Ischaemia : Enadoline exhibits neuroprotective efficacy in rat models of focal cerebral ischaemia. It provides dose-dependent amelioration of cortical damage without significantly affecting physiological parameters (Hayward et al., 1993).

  • Brain Microdialysis Study : A study found that unbound plasma concentrations may predict brain extracellular fluid concentrations of enadoline, which is essential for understanding its neuroprotective doses (Hinton & Hudson, 1999).

  • Antinociceptive Actions in Neonatal and Adult Rats : Enadoline was found to be a potent antinociceptive agent in the formalin test, with neonates being more sensitive than adults. This suggests that kappa-opioid agonists might be particularly potent in certain types of pain (McLaughlin et al., 1995).

Safety And Hazards

While specific safety and hazards of Enadoline are not mentioned in the sources, it’s important to note that it was studied as a potential analgesic but was abandoned because of the dose-limiting effects of dysphoria, which could be expected from a κ-opioid agonist .

Future Directions

While specific future directions for Enadoline are not mentioned in the sources, research into κ-opioid agonists continues, with a focus on their potential use in treating various conditions, including pain and substance use disorders .

properties

IUPAC Name

2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20-,21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBYBVLCYODBJQ-HFMPRLQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047258
Record name Enadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enadoline

CAS RN

124378-77-4
Record name Enadoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124378-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enadoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124378774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enadoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16967
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enadoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENADOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJL283326C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENADOLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7677
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
SL Walsh, EC Strain, ME Abreu, GE Bigelow - Psychopharmacology, 2001 - Springer
… kappa opioid agonist enadoline provides an opportunity to … the pharmacodynamic effects of enadoline, a selective kappa … served to establish intramuscular doses of enadoline (20, 40, …
Number of citations: 265 link.springer.com
AC Pande, RE Pyke, M Greiner… - Clinical …, 1996 - journals.lww.com
… of enadoline (15 and 25 ug) and replacing ACET/COD with morphine 10 mg im was conducted. Enadoline … of shorter duration, and better than enadoline 15pg or placebo. However, …
Number of citations: 109 journals.lww.com
SL Walsh, B Geter-Douglas, EC Strain… - Journal of Pharmacology …, 2001 - ASPET
… of enadoline and butorphanol with cocaine over a range of doses and experimental procedures. The ability of enadoline and … It was predicted that enadoline would reduce the subjective …
Number of citations: 138 jpet.aspetjournals.org
MJ Field, AJ Carnell, MI Gonzalez, S McCleary… - Pain, 1999 - Elsevier
… Enadoline is a highly selective and potent κ-opioid receptor agonist. This report describes and compares the activities of enadoline … A single iv dose of enadoline 15 min before surgery …
Number of citations: 41 www.sciencedirect.com
AC Pande, RE Pyke, M Greiner… - Clinical …, 1996 - journals.lww.com
… of enadoline was found in this study and all doses of enadoline were well-tolerated, a second study using the same methodology was carried out with the exception that enadoline was …
Number of citations: 82 journals.lww.com
MP Hill, JM Brotchie - British journal of pharmacology, 1999 - Wiley Online Library
… In the present study, the effect of co-administration of enadoline and … of enadoline, had no effect on the locomotor stimulant effect of enadoline, suggesting that the effect of enadoline is …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
MH Millan, AG Chapman, BS Meldrum - European journal of pharmacology, 1995 - Elsevier
The effect of the κ-opioid receptor agonist enadoline (CI977, (5R)-(5α,7α,8β)-N-methyl-N-[7-(1-pyrrilidinyl)-1-oxaspiro[4,5]dec-8-yl-4-benzofuranacetamide monohydrochloride), on the …
Number of citations: 19 www.sciencedirect.com
NJ Hayward, AT McKnight… - European Journal of …, 1993 - Wiley Online Library
… Importantly, enadoline had no … with enadoline at either 0.1, 0.3, or 1.0 mg/kg sc was followed by continuous sc infusion at 0.017, 0.05 or 0.17 mg/kg/h respectively (n= 8–17). Enadoline …
Number of citations: 42 onlinelibrary.wiley.com
AC Pande - Biological Psychiatry, 1995 - infona.pl
… 25 μg produced equal pain relief to morphine, and both were superior to enadoline 15 μg or placebo. Enadoline 25 μg was also similar to morphine and superior to enadoline 15 μg …
Number of citations: 2 www.infona.pl
GJ Carey, J Bergman - Journal of Pharmacology and Experimental …, 2001 - ASPET
… enadoline (0.0017 mg/kg) from saline in a two-lever drug-discrimination procedure. Enadoline … The discriminative stimulus effects of enadoline were not reproduced by the μ-selective …
Number of citations: 26 jpet.aspetjournals.org

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